molecular formula C13H18N2O2 B12985898 4-(Benzylamino)tetrahydro-2H-pyran-4-carboxamide

4-(Benzylamino)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B12985898
M. Wt: 234.29 g/mol
InChI Key: QGXVPEMQKYYNOP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)tetrahydro-2H-pyran-4-carboxamide typically involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

4-(Benzylamino)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The carboxamide group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    4-Aminotetrahydro-2H-pyran-4-carboxamide: This compound shares a similar tetrahydropyran ring structure but lacks the benzylamino group.

    4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile: This compound has a similar structure but contains a carbonitrile group instead of a carboxamide group.

Uniqueness

The presence of both benzylamino and carboxamide groups in 4-(Benzylamino)tetrahydro-2H-pyran-4-carboxamide makes it unique compared to its analogs

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-(benzylamino)oxane-4-carboxamide

InChI

InChI=1S/C13H18N2O2/c14-12(16)13(6-8-17-9-7-13)15-10-11-4-2-1-3-5-11/h1-5,15H,6-10H2,(H2,14,16)

InChI Key

QGXVPEMQKYYNOP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C(=O)N)NCC2=CC=CC=C2

Origin of Product

United States

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